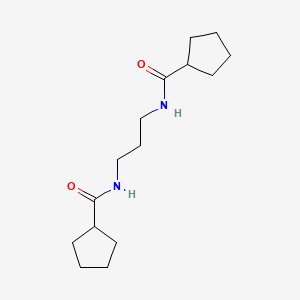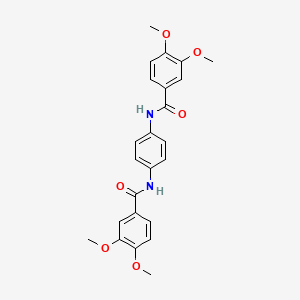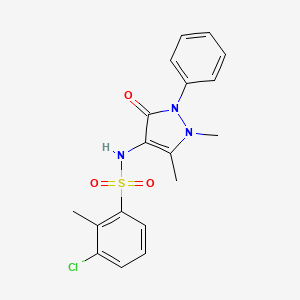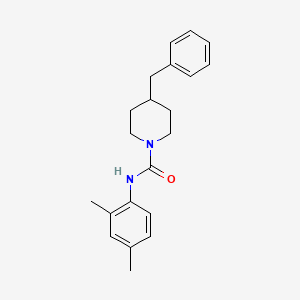![molecular formula C17H16FN3S B10972138 3-benzyl-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B10972138.png)
3-benzyl-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure consists of a triazole ring (a five-membered ring containing three nitrogen atoms) substituted with a benzyl group and a fluorobenzylsulfanyl group.
- It has potential applications in various fields due to its unique structure and properties.
3-benzyl-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole: is a chemical compound with the molecular formula CHFNS. It belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions and cyclizations. One common approach is the reaction between a benzylamine derivative and a fluorobenzylsulfanyl derivative under appropriate conditions.
Industrial Production: While industrial-scale production methods may vary, researchers typically optimize the synthetic route for efficiency, yield, and purity.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigations into its biological activity, such as antimicrobial or antitumor effects.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Possible use as a ligand in catalysis or as a starting material for drug development.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Uniqueness: Its combination of benzyl, fluorobenzylsulfanyl, and triazole moieties sets it apart.
Similar Compounds: Other related compounds include (4-fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine and 3-benzyl-5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole .
Properties
Molecular Formula |
C17H16FN3S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C17H16FN3S/c1-21-16(11-13-6-3-2-4-7-13)19-20-17(21)22-12-14-8-5-9-15(18)10-14/h2-10H,11-12H2,1H3 |
InChI Key |
MFAWAECOFWESPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B10972082.png)
![6-Amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10972083.png)

![2-fluoro-N-[1-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B10972097.png)
![1-(2-Methylpropyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B10972100.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10972114.png)

![1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B10972122.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B10972132.png)
![methyl ({5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B10972134.png)
![[1-(2-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B10972139.png)
